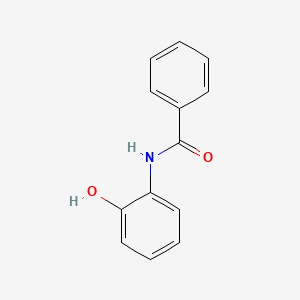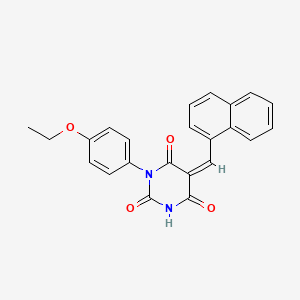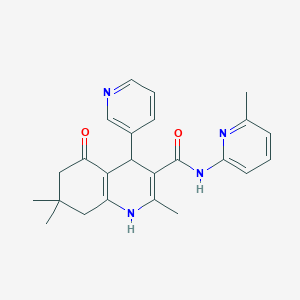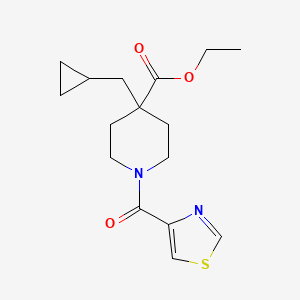![molecular formula C19H21N3O5S B5124495 N-{4-[(4-methyl-1-piperazinyl)sulfonyl]phenyl}-1,3-benzodioxole-5-carboxamide](/img/structure/B5124495.png)
N-{4-[(4-methyl-1-piperazinyl)sulfonyl]phenyl}-1,3-benzodioxole-5-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-{4-[(4-methyl-1-piperazinyl)sulfonyl]phenyl}-1,3-benzodioxole-5-carboxamide, also known as GSK-3 inhibitor VIII, is a chemical compound that has been extensively studied for its potential therapeutic applications. The compound is a potent and selective inhibitor of glycogen synthase kinase-3 (GSK-3), an enzyme that plays a critical role in various biological processes, including cell proliferation, differentiation, and apoptosis. In
Mecanismo De Acción
N-{4-[(4-methyl-1-piperazinyl)sulfonyl]phenyl}-1,3-benzodioxole-5-carboxamide acts as a competitive inhibitor of N-{4-[(4-methyl-1-piperazinyl)sulfonyl]phenyl}-1,3-benzodioxole-5-carboxamide, binding to the ATP-binding site of the enzyme. By inhibiting N-{4-[(4-methyl-1-piperazinyl)sulfonyl]phenyl}-1,3-benzodioxole-5-carboxamide activity, the compound modulates various signaling pathways, including the Wnt/β-catenin pathway, the PI3K/Akt pathway, and the NF-κB pathway. These pathways are involved in the regulation of various cellular processes, including cell proliferation, differentiation, and survival.
Biochemical and Physiological Effects:
N-{4-[(4-methyl-1-piperazinyl)sulfonyl]phenyl}-1,3-benzodioxole-5-carboxamide has been shown to have various biochemical and physiological effects in vitro and in vivo. The compound has been shown to inhibit cell proliferation and induce apoptosis in various cancer cell lines. It has also been shown to promote neuronal survival and reduce neuroinflammation in various models of neurodegenerative diseases. Additionally, the compound has been shown to modulate the immune response and reduce inflammation in various models of autoimmune diseases.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
N-{4-[(4-methyl-1-piperazinyl)sulfonyl]phenyl}-1,3-benzodioxole-5-carboxamide has several advantages for lab experiments, including its high potency and selectivity for N-{4-[(4-methyl-1-piperazinyl)sulfonyl]phenyl}-1,3-benzodioxole-5-carboxamide inhibition, its ability to modulate various signaling pathways, and its potential therapeutic applications in various fields of research. However, the compound also has some limitations, including its poor solubility in aqueous solutions, its potential toxicity at high concentrations, and its limited pharmacokinetic and pharmacodynamic properties.
Direcciones Futuras
There are several future directions for the research and development of N-{4-[(4-methyl-1-piperazinyl)sulfonyl]phenyl}-1,3-benzodioxole-5-carboxamide. These include the development of more potent and selective N-{4-[(4-methyl-1-piperazinyl)sulfonyl]phenyl}-1,3-benzodioxole-5-carboxamide inhibitors, the exploration of the compound's potential therapeutic applications in various diseases, and the investigation of the compound's pharmacokinetic and pharmacodynamic properties in vivo. Additionally, the compound's potential as a tool for studying various signaling pathways and cellular processes should be further explored.
Métodos De Síntesis
The synthesis of N-{4-[(4-methyl-1-piperazinyl)sulfonyl]phenyl}-1,3-benzodioxole-5-carboxamide involves the reaction of 1,3-benzodioxole-5-carboxylic acid with 4-(4-methylpiperazin-1-yl)benzenesulfonyl chloride in the presence of a base such as triethylamine. The reaction yields the desired product as a white solid, which can be purified by recrystallization or chromatography.
Aplicaciones Científicas De Investigación
N-{4-[(4-methyl-1-piperazinyl)sulfonyl]phenyl}-1,3-benzodioxole-5-carboxamide has been extensively studied for its potential therapeutic applications in various fields of research, including neuroscience, oncology, and immunology. The compound has been shown to inhibit N-{4-[(4-methyl-1-piperazinyl)sulfonyl]phenyl}-1,3-benzodioxole-5-carboxamide activity, which is involved in the regulation of various signaling pathways that are critical for the development and progression of various diseases.
Propiedades
IUPAC Name |
N-[4-(4-methylpiperazin-1-yl)sulfonylphenyl]-1,3-benzodioxole-5-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21N3O5S/c1-21-8-10-22(11-9-21)28(24,25)16-5-3-15(4-6-16)20-19(23)14-2-7-17-18(12-14)27-13-26-17/h2-7,12H,8-11,13H2,1H3,(H,20,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KDZAFXWTMWUWBT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCN(CC1)S(=O)(=O)C2=CC=C(C=C2)NC(=O)C3=CC4=C(C=C3)OCO4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21N3O5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
403.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-{4-[(4-methylpiperazin-1-yl)sulfonyl]phenyl}-1,3-benzodioxole-5-carboxamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![methyl 2-[4-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)phenoxy]propanoate](/img/structure/B5124419.png)

![N-[5-(aminosulfonyl)-2-methylphenyl]-2-phenylacetamide](/img/structure/B5124429.png)
![{[3-(2-methyl-2-propen-1-yl)-4-oxo-3,4-dihydro-2-quinazolinyl]thio}acetonitrile](/img/structure/B5124431.png)
![2-[4-(4-fluorophenyl)-1-piperazinyl]-5,8-dimethoxy-4-methylquinoline](/img/structure/B5124432.png)
![5-({4-[2-(1H-pyrazol-1-yl)ethyl]-1-piperidinyl}carbonyl)-N-(3-pyridinylmethyl)-2-pyridinamine](/img/structure/B5124440.png)
![O,O-diethyl [anilino(phenyl)methyl]phosphonothioate](/img/structure/B5124442.png)
![2-[(4-tert-butylphenoxy)methyl]-5-phenyl-1,3,4-oxadiazole](/img/structure/B5124456.png)
![5-[6-(cyclohexylamino)-3-pyridazinyl]-2-ethylbenzenesulfonamide](/img/structure/B5124462.png)


![5-[4-(allyloxy)-3-bromo-5-methoxybenzylidene]-3-(2-phenylethyl)-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B5124479.png)

![5,5'-[1,2-ethanediylbis(iminomethylylidene)]di(2,4,6(1H,3H,5H)-pyrimidinetrione)](/img/structure/B5124489.png)